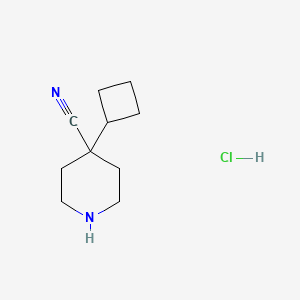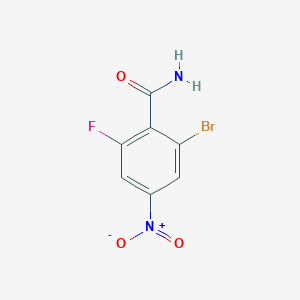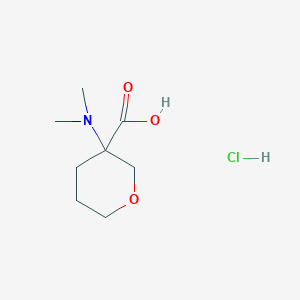
3-(Dimethylamino)oxane-3-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 and a molecular weight of 209.6705 . This compound is known for its unique structure, which includes a dimethylamino group and an oxane ring, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride typically involves the reaction of dimethylamine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, at elevated temperatures (around 70°C) to ensure complete conversion . The reaction mixture is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxane derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The oxane ring provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]hexadecanamide: An important intermediate for synthesizing amphoteric and quaternary ammonium surfactants.
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide: A water-soluble carbodiimide used as a carboxyl activating agent for coupling primary amines to yield amide bonds.
Uniqueness
3-(Dimethylamino)oxane-3-carboxylic acid hydrochloride is unique due to its oxane ring structure, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.
Properties
Molecular Formula |
C8H16ClNO3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-(dimethylamino)oxane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9(2)8(7(10)11)4-3-5-12-6-8;/h3-6H2,1-2H3,(H,10,11);1H |
InChI Key |
APTTTYBPSMTQIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCOC1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


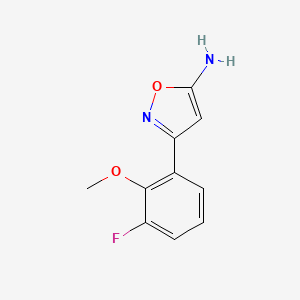
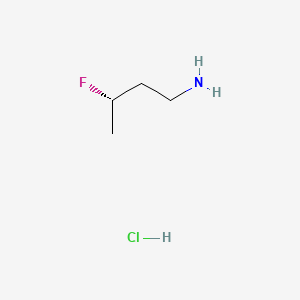

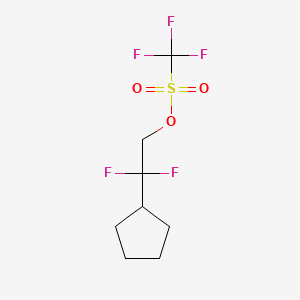
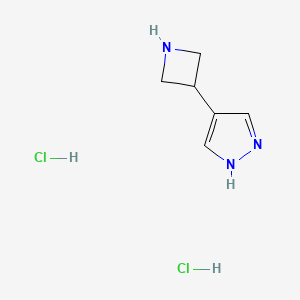

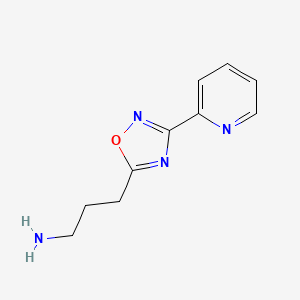
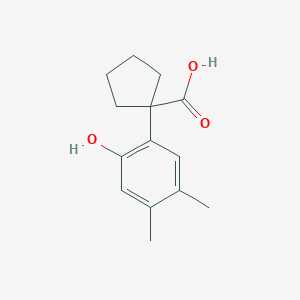

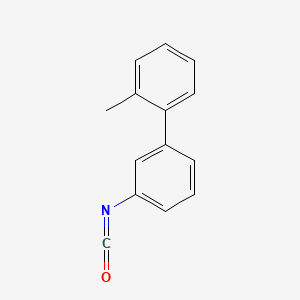
![4-[(4-Hydrazinylphenyl)methyl]morpholine](/img/structure/B13582210.png)
![4-(4-Methyl-1-piperazinyl)benzofuro[3,2-d]pyrimidine](/img/structure/B13582213.png)
